molecular formula C21H14FN5 B2362208 3-(2-fluorophenyl)-N-phenyl-[1,2,4]triazolo[4,3-c]quinazolin-5-amine CAS No. 338977-99-4

3-(2-fluorophenyl)-N-phenyl-[1,2,4]triazolo[4,3-c]quinazolin-5-amine

Cat. No.: B2362208
CAS No.: 338977-99-4
M. Wt: 355.376
InChI Key: ZZKLPWAYJPXXLG-UHFFFAOYSA-N
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Description

3-(2-fluorophenyl)-N-phenyl-[1,2,4]triazolo[4,3-c]quinazolin-5-amine is a heterocyclic compound that belongs to the class of triazoloquinazolines. This compound is of significant interest due to its potential biological activities, including anticancer, antibacterial, and antimalarial properties .

Biochemical Analysis

Biochemical Properties

3-(2-fluorophenyl)-N-phenyl[1,2,4]triazolo[4,3-c]quinazolin-5-amine has been found to interact with various enzymes and proteins. For instance, it has been reported to have significant DNA binding affinities . This compound has also been identified as a potential inhibitor of topoisomerase II (Topo II), a key enzyme involved in DNA replication and transcription .

Cellular Effects

In cellular studies, 3-(2-fluorophenyl)-N-phenyl[1,2,4]triazolo[4,3-c]quinazolin-5-amine has demonstrated cytotoxic effects against various cancer cell lines . It has been shown to induce apoptosis in HCT-116 cells and arrest the growth at the S and G2/M phases . Furthermore, it has been found to influence cell function by affecting cell signaling pathways and gene expression .

Molecular Mechanism

At the molecular level, 3-(2-fluorophenyl)-N-phenyl[1,2,4]triazolo[4,3-c]quinazolin-5-amine exerts its effects through several mechanisms. It has been found to bind to the DNA-Topo II complex, inhibiting the enzyme’s activity . This interaction can lead to changes in gene expression and ultimately influence cellular functions .

Temporal Effects in Laboratory Settings

It is known that this compound has significant DNA binding affinities, suggesting potential long-term effects on cellular function .

Metabolic Pathways

Given its interaction with Topo II, it may be involved in pathways related to DNA replication and transcription .

Subcellular Localization

Given its DNA binding properties, it may localize to the nucleus where it interacts with Topo II .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-fluorophenyl)-N-phenyl-[1,2,4]triazolo[4,3-c]quinazolin-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-fluorobenzaldehyde with phenylhydrazine to form a hydrazone intermediate. This intermediate is then subjected to cyclization with 2-aminobenzonitrile in the presence of a suitable catalyst, such as polyphosphoric acid, to yield the desired triazoloquinazoline scaffold .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(2-fluorophenyl)-N-phenyl-[1,2,4]triazolo[4,3-c]quinazolin-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the fluorine atom in 3-(2-fluorophenyl)-N-phenyl-[1,2,4]triazolo[4,3-c]quinazolin-5-amine enhances its lipophilicity and metabolic stability compared to its analogs with different substituents. This unique feature may contribute to its improved biological activity and pharmacokinetic properties .

Properties

IUPAC Name

3-(2-fluorophenyl)-N-phenyl-[1,2,4]triazolo[4,3-c]quinazolin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14FN5/c22-17-12-6-4-10-15(17)19-25-26-20-16-11-5-7-13-18(16)24-21(27(19)20)23-14-8-2-1-3-9-14/h1-13H,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZKLPWAYJPXXLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=NC3=CC=CC=C3C4=NN=C(N42)C5=CC=CC=C5F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14FN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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